MI-773, also known as SAR405838, is a highly potent, orally bioavailable spirooxindole-based small molecule inhibitor of the MDM2-p53 protein-protein interaction. From a procurement perspective, MI-773 represents a premium benchmark material for oncology research and pharmacokinetic modeling, distinguished by its sub-nanomolar binding affinity (Ki = 0.88 nM) and excellent systemic exposure (oral bioavailability of 67% in mice) [1]. Unlike first-generation imidazoline-based inhibitors, MI-773 mimics three key p53 amino acid residues while capturing additional interactions in the p53-binding pocket and inducing the refolding of the MDM2 N-terminal region . This unique structural engagement translates into superior in vivo stability and formulation compatibility using standard co-solvents, making it an optimal selection for laboratories requiring reproducible, high-efficacy p53 activation in wild-type TP53 models without the confounding variables of rapid clearance or poor solubility.
Substituting MI-773 with older, generic benchmark MDM2 inhibitors like Nutlin-3a or first-generation spirooxindoles (e.g., MI-43 or MI-219) frequently compromises experimental reproducibility and translational relevance [1]. Older inhibitors typically suffer from lower binding affinities (often in the 10–100 nM range) and poor in vivo pharmacokinetic profiles, necessitating high-dose or continuous infusion regimens that introduce off-target solvent toxicity and increase the risk of acquired chemo-resistance[2]. Furthermore, unoptimized analogs often present severe formulation bottlenecks, forming unstable suspensions rather than clear solutions, which leads to erratic oral absorption in animal models. MI-773’s optimized spirooxindole scaffold overcomes these limitations by delivering sub-nanomolar target engagement and slow systemic clearance, ensuring that procurement decisions yield reliable, dose-dependent in vivo efficacy without the hidden costs of assay failure or complex formulation workarounds.
MI-773 demonstrates exceptional binding affinity to MDM2, significantly outperforming standard clinical and laboratory benchmarks. In competitive binding assays, MI-773 achieves a Ki of 0.88 nM, whereas the widely used Nutlin-3a typically exhibits an IC50 of ~90 nM (or Ki ~42.6 nM depending on the assay), and the clinical-stage RG7112 shows a KD of 11 nM [REFS-1, REFS-2]. This 10- to 100-fold improvement in target engagement allows researchers to utilize much lower concentrations in cellular assays, thereby minimizing off-target effects and reducing the required volume of DMSO or other excipients.
| Evidence Dimension | MDM2 Binding Affinity (Ki / KD) |
| Target Compound Data | Ki = 0.88 nM |
| Comparator Or Baseline | Nutlin-3a (IC50 ~90 nM) and RG7112 (KD = 11 nM) |
| Quantified Difference | 10- to 100-fold higher binding affinity for MI-773 |
| Conditions | Cell-free fluorescence-polarization (FP) or HTRF binding assays |
Procuring a higher-affinity inhibitor reduces the required dosing concentrations in vitro, preventing solvent-induced cytotoxicity and improving the signal-to-noise ratio in target validation studies.
A major limitation of early MDM2 inhibitors is their rapid systemic clearance and poor oral absorption. MI-773 was specifically optimized to overcome this, achieving an oral bioavailability (F) of 67% in mice and 48% in rats. In contrast, first-generation spirooxindoles like MI-43 lacked the desirable pharmacokinetic profile for in vivo evaluation, and other early analogs exhibited high intrinsic clearance [1]. The optimized systemic exposure of MI-773 ensures that therapeutic plasma concentrations are maintained without the need for complex, continuous dosing regimens.
| Evidence Dimension | Oral Bioavailability (F%) |
| Target Compound Data | 67% in mice, 48% in rats |
| Comparator Or Baseline | First-generation spirooxindoles (e.g., MI-43) with negligible oral bioavailability |
| Quantified Difference | Sufficient systemic exposure to achieve complete tumor regression with a single oral dose |
| Conditions | In vivo pharmacokinetic profiling (10 mg/kg p.o.) |
High oral bioavailability is critical for researchers transitioning from in vitro screening to in vivo xenograft models, ensuring reliable systemic exposure and reducing animal handling stress.
Hydrophobic small molecules often present significant formulation challenges, leading to inconsistent dosing. MI-773 demonstrates excellent processability, readily forming clear solutions at concentrations ≥ 2.5 mg/mL in standard preclinical vehicles such as 10% DMSO / 40% PEG300 / 5% Tween80 / 45% Saline, or in 20% SBE-β-CD . This is a distinct advantage over unoptimized hydrophobic analogs (such as early RO-5963 precursors) that require complex nanoparticle encapsulation or form unstable suspensions that compromise dose accuracy.
| Evidence Dimension | In Vivo Formulation Solubility |
| Target Compound Data | ≥ 2.5 mg/mL clear solution in standard co-solvent vehicles |
| Comparator Or Baseline | Unoptimized hydrophobic MDM2 analogs which form unstable suspensions |
| Quantified Difference | Achieves stable, clear solution at therapeutically relevant concentrations without requiring advanced formulation technologies |
| Conditions | Standard laboratory formulation protocols for oral gavage at room temperature |
Compatible solubility in standard, well-tolerated co-solvents reduces formulation bottlenecks and ensures consistent dosing and absorption in preclinical animal models.
The ultimate differentiator for MI-773 is its translation into robust in vivo efficacy. In SJSA-1 osteosarcoma and RS4;11 acute leukemia xenograft models, a single oral dose or standard daily dosing (50-200 mg/kg) of MI-773 achieves complete and durable tumor regression [1]. In contrast, older benchmarks like Nutlin-3a often require continuous dosing to maintain tumor stasis and are highly prone to acquired chemo-resistance in similar models. MI-773's ability to induce apoptosis in a wild-type p53-dependent manner with high efficiency makes it a superior choice for late-stage preclinical validation.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | Complete and durable tumor regression with a single oral dose |
| Comparator Or Baseline | Nutlin-3a, which typically achieves only tumor stasis or requires continuous high-dose regimens |
| Quantified Difference | Superior tumor regression durability due to optimized PK/PD profile and higher target affinity |
| Conditions | SJSA-1 osteosarcoma or RS4;11 acute leukemia mouse xenograft models |
Procuring a compound with proven, durable in vivo efficacy prevents the costly failure of late-stage animal studies caused by inadequate target engagement or rapid drug clearance.
Where this compound is the right choice: MI-773 is the optimal selection for oral administration in mouse models of wild-type p53 cancers (e.g., SJSA-1, RS4;11). Its high oral bioavailability (67%) and clear formulation pathways using standard PEG/Tween or cyclodextrin vehicles ensure reliable systemic exposure, making it vastly superior to older analogs that suffer from erratic absorption or require complex continuous infusion setups[1].
Where this compound is the right choice: In biochemical and cellular assays requiring a high-affinity positive control, MI-773 serves as a premium benchmark. With a Ki of 0.88 nM, it provides a much cleaner signal-to-noise ratio in fluorescence polarization and HTRF assays compared to Nutlin-3a, allowing for lower dosing and the elimination of solvent-induced artifacts .
Where this compound is the right choice: MI-773 is highly valuable for pharmacology departments optimizing spirooxindole scaffolds or evaluating the systemic clearance of novel MDM2 antagonists. Its well-documented clearance rates, plasma protein binding, and high systemic exposure make it an ideal reference standard for comparative ADME studies [1].
Where this compound is the right choice: Because older imidazoline-based inhibitors (like Nutlins) frequently induce acquired resistance, MI-773 is procured to model and overcome these resistance mechanisms. Its distinct binding mode, which induces the refolding of the MDM2 N-terminal region, provides a differentiated pharmacological profile essential for developing next-generation combination therapies .